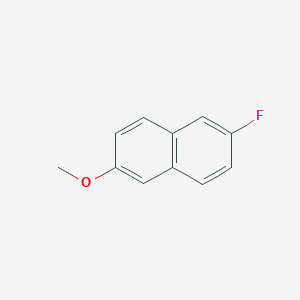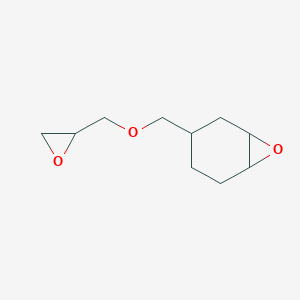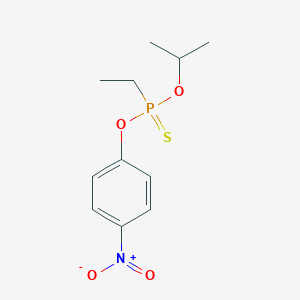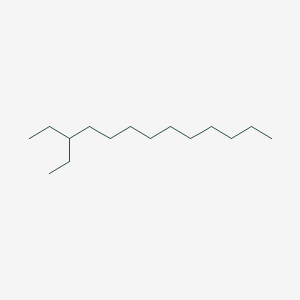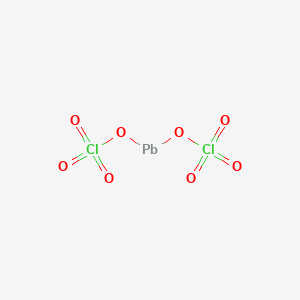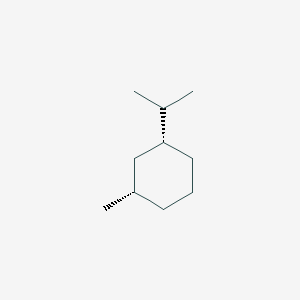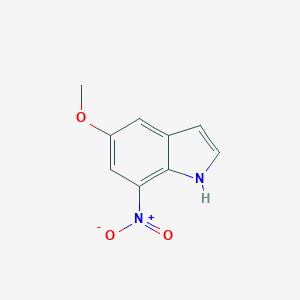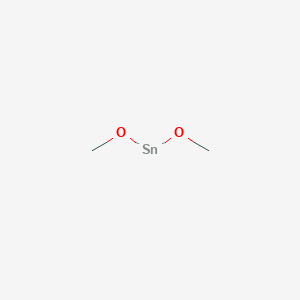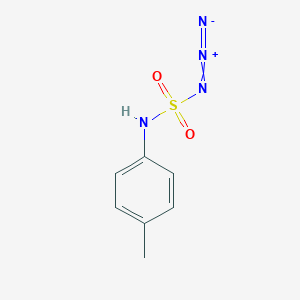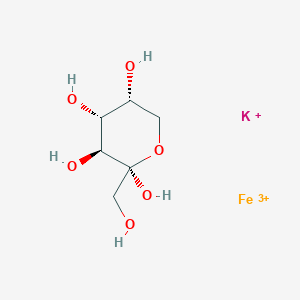
Ferric fructose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric fructose is a complex of ferric iron and fructose that has gained attention in recent years due to its potential applications in the field of medicine. The compound is synthesized by reacting ferric chloride with fructose, and the resulting product has been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ferric fructose is not fully understood, but it is believed to involve the antioxidant and anti-inflammatory properties of the compound. Ferric fructose has been shown to scavenge free radicals and reactive oxygen species, which can cause damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These mechanisms may contribute to the protective effects of ferric fructose against various diseases.
Effets Biochimiques Et Physiologiques
Ferric fructose has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Ferric fructose has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and protein carbonyls. In addition, the compound has been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that ferric fructose may have potential therapeutic applications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ferric fructose has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Ferric fructose is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using ferric fructose in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has limited stability in acidic or basic conditions, which can affect its properties.
Orientations Futures
There are several future directions for research on ferric fructose. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of ferric fructose, which could provide insight into its potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of ferric fructose in animal models and clinical trials. Finally, the potential use of ferric fructose in combination with other compounds for the treatment of various diseases should be explored.
Méthodes De Synthèse
Ferric fructose is synthesized by reacting ferric chloride with fructose in an aqueous solution. The reaction results in the formation of a complex between the ferric iron and fructose molecules. The product is then purified and dried to obtain the final ferric fructose compound. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.
Applications De Recherche Scientifique
Ferric fructose has been studied for its potential applications in the field of medicine. The compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Ferric fructose has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. The compound has also been investigated for its ability to protect against oxidative stress and inflammation, which are common factors in many diseases.
Propriétés
Numéro CAS |
12286-76-9 |
|---|---|
Nom du produit |
Ferric fructose |
Formule moléculaire |
C6H12FeKO6+4 |
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
potassium;(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol;iron(3+) |
InChI |
InChI=1S/C6H12O6.Fe.K/c7-2-6(11)5(10)4(9)3(8)1-12-6;;/h3-5,7-11H,1-2H2;;/q;+3;+1/t3-,4-,5+,6+;;/m1../s1 |
Clé InChI |
SPNHUEKXVKBAQQ-WMUOJARJSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O.[K+].[Fe+3] |
SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3] |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3] |
Synonymes |
Ferric fructose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



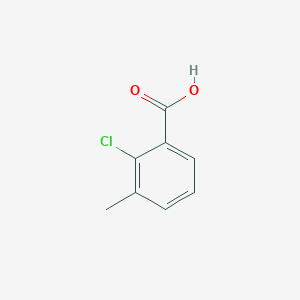
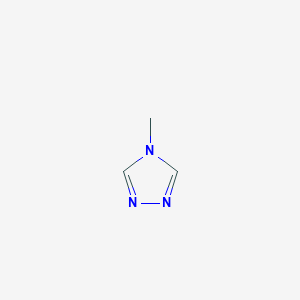
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
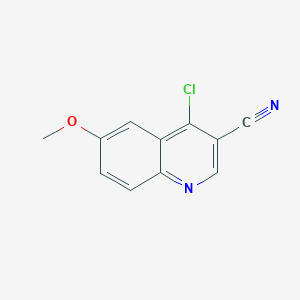
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
